![molecular formula C10H17N3O B2394871 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198367-44-9](/img/structure/B2394871.png)
3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CBPT, is a chemical compound with potential applications in scientific research. CBPT belongs to the class of triazolone derivatives, which have been shown to possess a range of biological activities. In
Scientific Research Applications
Synthetic Applications
1,2,3-Triazole derivatives, including those structurally related to 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, are pivotal in organic synthesis. For instance, the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduces 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the method's compatibility with peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002). This illustrates the compound's potential utility in synthesizing structurally complex and biologically significant molecules.
Catalysis and Green Chemistry
Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols underscores the role of triazole derivatives in promoting green chemistry. The development of novel protocols for synthesizing these compounds, involving reactions in a DBU–water system under various conditions, highlights their relevance in creating sustainable chemical processes (Singh, Sindhu, & Khurana, 2013).
Biological and Pharmaceutical Research
Triazole derivatives exhibit significant biological activities, including antimycobacterial properties. The synthesis and evaluation of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds have demonstrated high activity against multidrug-resistant Mycobacterium tuberculosis, presenting a promising avenue for developing new treatments for tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Chemical Biology
The integration of 1,2,3-triazole structures into biologically active molecules facilitates the exploration of biological systems and the development of novel therapeutics. For example, the synthesis of 1,2,3-triazole derivatives with potential antifungal activity against Candida strains showcases the utility of these compounds in addressing fungal infections and their role in chemical biology research (Lima-Neto et al., 2012).
properties
IUPAC Name |
5-cyclobutyl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(8-5-4-6-8)11-12(3)10(13)14/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZXNMMKDVJZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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